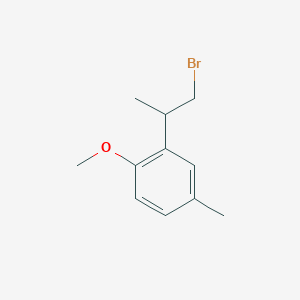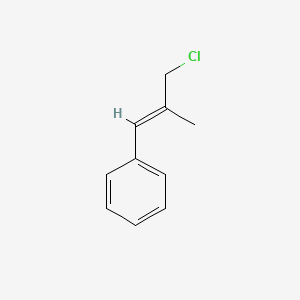
(3-Chloro-2-methylprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl. It is characterized by the presence of a chloro group and a methyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene typically involves the reaction of 3-chloro-2-methylpropene with benzene in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where aluminum chloride (AlCl3) is used as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (E)-2-methylprop-1-en-1-ylbenzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Strong nucleophiles (e.g., sodium hydroxide (NaOH), ammonia (NH3), alkoxides)
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: (E)-2-methylprop-1-en-1-ylbenzene
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Applications De Recherche Scientifique
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated organic compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the prop-1-en-1-yl chain can undergo various transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group, which together modulate its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Methylprop-1-en-1-ylbenzene: Lacks the chloro group, resulting in different reactivity and applications.
(E)-(3-Bromo-2-methylprop-1-en-1-yl)benzene:
(E)-(3-Chloro-2-methylprop-1-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C10H11Cl |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
[(E)-3-chloro-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
Clé InChI |
QYTYCRLWGPZTFR-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/CCl |
SMILES canonique |
CC(=CC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


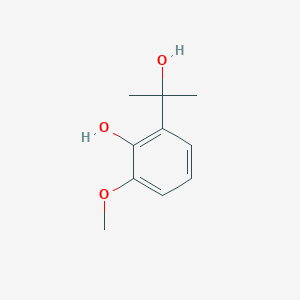
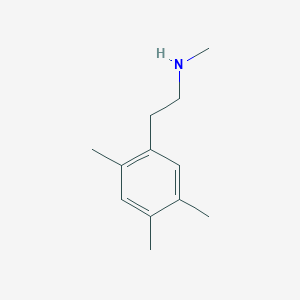
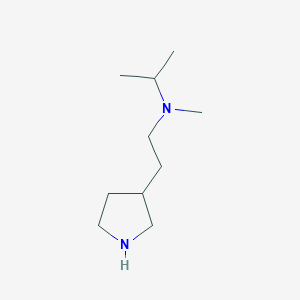


![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
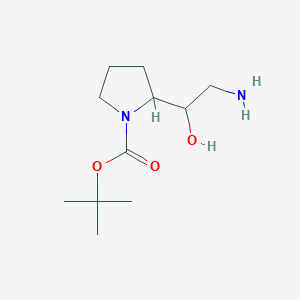
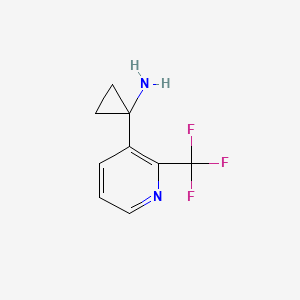
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
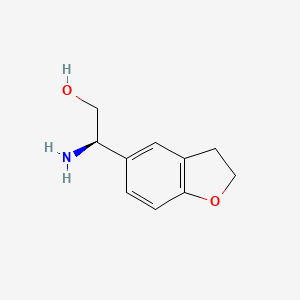
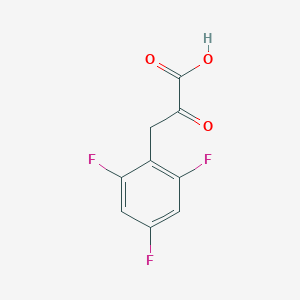
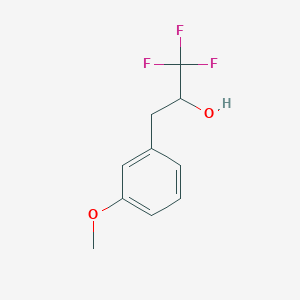
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
